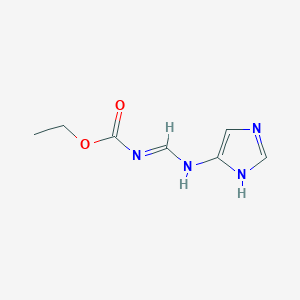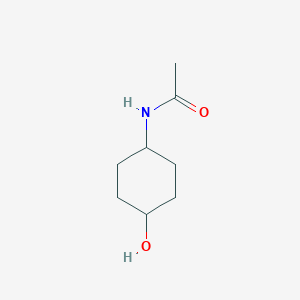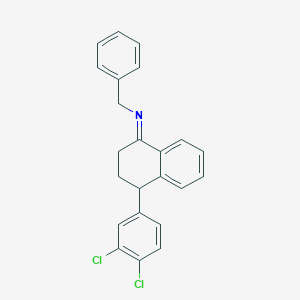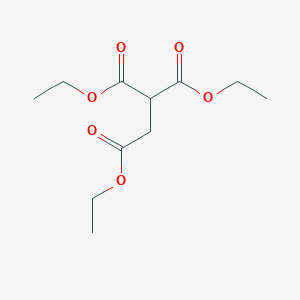![molecular formula C20H26N2O2 B125828 11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol CAS No. 158798-75-5](/img/structure/B125828.png)
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol is a chemical compound with the molecular formula C20H26N2O2 and a molecular weight of 326.43 g/mol . It is a derivative of trimipramine, a tricyclic antidepressant. This compound is characterized by the presence of two hydroxyl groups at the 2nd and 10th positions of the trimipramine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol involves the hydroxylation of trimipramine. One of the methods includes the use of a commercial preparation of human CYP2D6 isozyme expressed in a human cell line. This process results in the formation of 2-Hydroxytrimipramine and a previously unreported metabolite, 2,10- or 2,11-dihydroxytrimipramine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar hydroxylation processes used in laboratory settings could be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can result in the removal of the hydroxyl groups.
Scientific Research Applications
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol has various scientific research applications, including:
Chemistry: Used as a reference compound in the study of tricyclic antidepressants and their derivatives.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, trimipramine.
Medicine: Studied for its potential therapeutic effects and as a metabolite of trimipramine.
Mechanism of Action
The mechanism of action of 11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol is not well understood. it is likely to share some similarities with trimipramine, which is known to inhibit the reuptake of neurotransmitters like norepinephrine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.
Comparison with Similar Compounds
Similar Compounds
Trimipramine: The parent compound of 11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol, used as a tricyclic antidepressant.
2-Hydroxytrimipramine: A metabolite of trimipramine with a single hydroxyl group.
2,11-Dihydroxytrimipramine: Another hydroxylated derivative of trimipramine.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups at specific positions on the trimipramine structure. This modification can potentially alter its pharmacological properties and make it a valuable compound for further research.
Properties
CAS No. |
158798-75-5 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol |
InChI |
InChI=1S/C20H26N2O2/c1-14(12-21(2)3)13-22-18-9-8-16(23)10-15(18)11-20(24)17-6-4-5-7-19(17)22/h4-10,14,20,23-24H,11-13H2,1-3H3 |
InChI Key |
YJZVBKBRKRTYTA-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
Canonical SMILES |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
Synonyms |
2,10-dihydroxy-TMP 2,10-dihydroxytrimipramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)





![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)


![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)

